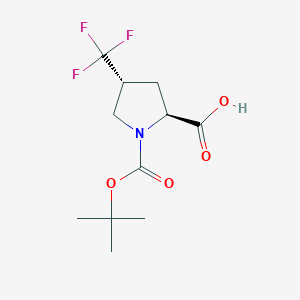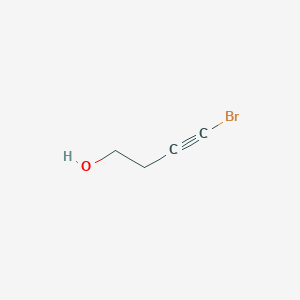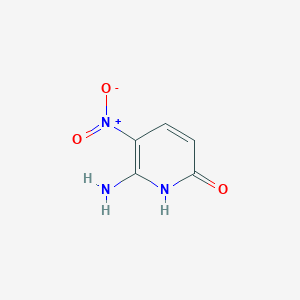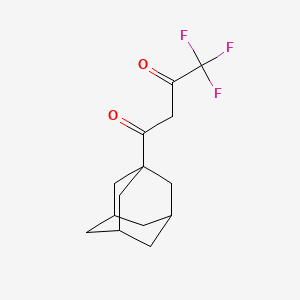
1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantane derivatives often involves the use of strong acids or bases to promote reactions with adamantane or its precursors. For instance, 1-adamantyl trifluoromethanesulfonate, a related compound, is prepared from 1-bromoadamantane and silver trifluoromethanesulfonate in 2,2-dimethylbutane . This suggests that the synthesis of "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" could potentially involve similar reagents and conditions, such as the use of a strong acid or base to introduce the trifluoromethyl group and the diketone functionality.
Molecular Structure Analysis
Adamantane derivatives exhibit a variety of molecular structures, often determined by the substituents attached to the adamantane core. The molecular structure of the compound would likely be influenced by the bulky adamantane group and the electron-withdrawing trifluoromethyl group, which could affect the overall geometry and electronic distribution. The crystal structures of related compounds, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, demonstrate the adaptability of the adamantane subunits in forming one-dimensional motifs .
Chemical Reactions Analysis
Adamantane derivatives participate in various chemical reactions, including the formation of coordination polymers and the functionalization of other aromatic systems. For example, 1-adamantyl trifluoromethanesulfonate can abstract hydride from alkanes, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to afford 1-alkyladamantanes . This reactivity could be relevant to the compound "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione," suggesting it may also engage in similar reactions due to the presence of the adamantyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For instance, the fluorescent properties of pyrene-decorated adamantanes and their crystal structures have been studied, revealing insights into their stability and potential applications . The adamantane core imparts high thermal stability to its derivatives, as seen in the synthesis of thermally stable poly(1,3-adamantane)s . The presence of the trifluoromethyl group in "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" would likely contribute to its chemical reactivity and physical properties, such as volatility and solubility.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione was used in the synthesis of various chemical compounds. For instance, it reacted with cyanothioacetamide and cyanoacetamide under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives (Rateb, 2011).
Material Science and Photostabilization :
- In material science, this compound showed potential in photostabilizing polymers. β-Dicarbonyl compounds, including 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione, effectively photostabilized polyisoprene, indicating its usefulness in protecting materials from degradation (Wu et al., 1991).
Metal Complexes and Coordination Chemistry :
- Research has explored its use in forming metal complexes. For instance, nickel(II) and copper(II) complexes with 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione were synthesized, and their properties were characterized (Woods et al., 2009).
Photophysical Properties and Luminescence :
- The compound's photophysical properties were investigated for the development of luminescent complexes, showing promise in materials science and sensing applications (Taydakov et al., 2022).
Organic Synthesis and Heterocyclic Chemistry :
- It also found use in the synthesis of fused heterocycles, which are important in organic chemistry and pharmaceutical research. Microwave-assisted synthesis techniques were applied using this compound to obtain various trifluoromethyl derivatives of heterocyclic compounds (Shaaban, 2008).
Propiedades
IUPAC Name |
1-(1-adamantyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOXMVAITSLOPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458832 |
Source


|
| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |
CAS RN |
758709-48-7 |
Source


|
| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

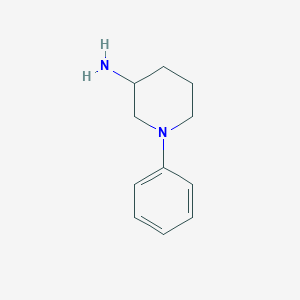

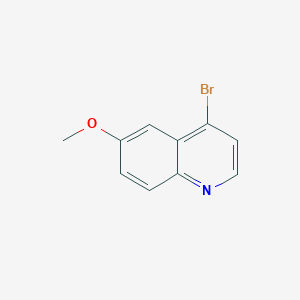
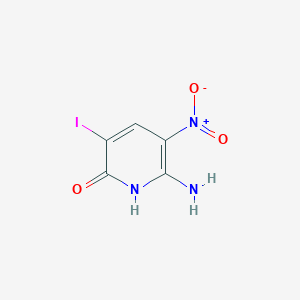
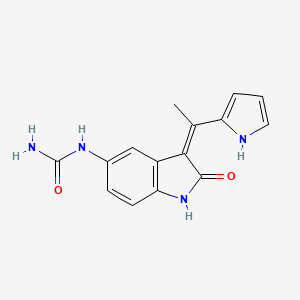
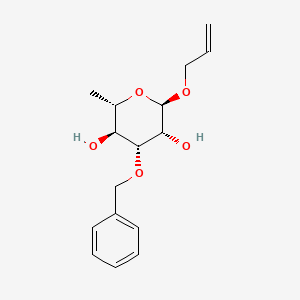
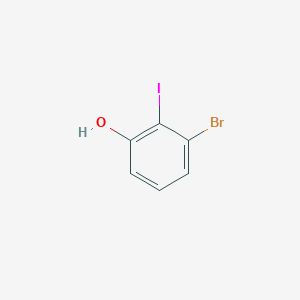
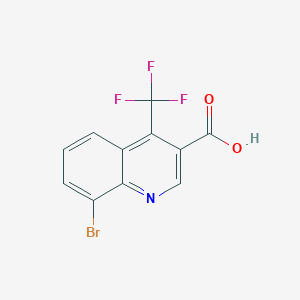
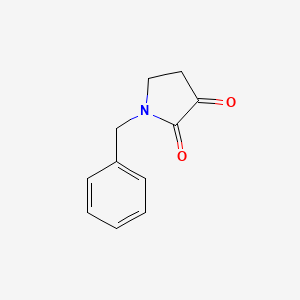
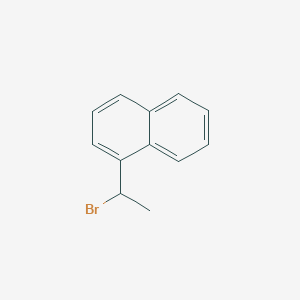
![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
